molecular formula C24H21BrN2O5 B266773 4-(4-bromobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

4-(4-bromobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

カタログ番号 B266773
分子量: 497.3 g/mol
InChIキー: QEUBWQWBBAINCA-LSDHQDQOSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4-bromobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has been of great interest to researchers due to its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have several biochemical and physiological effects. In

作用機序

The mechanism of action of 4-(4-bromobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves the inhibition of protein kinase C (PKC). PKC is a family of serine/threonine kinases that play a crucial role in various cellular processes. The compound binds to the catalytic domain of PKC and inhibits its activity, leading to the inhibition of downstream signaling pathways. This inhibition of PKC has been found to induce cell cycle arrest and apoptosis in cancer cells and inhibit the aggregation of amyloid-β peptides in Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It has been found to inhibit the activity of PKC, leading to the inhibition of downstream signaling pathways. This inhibition has been found to induce cell cycle arrest and apoptosis in cancer cells and inhibit the aggregation of amyloid-β peptides in Alzheimer's disease. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties.

実験室実験の利点と制限

The advantages of using 4-(4-bromobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments include its potency as a PKC inhibitor, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its ability to inhibit the aggregation of amyloid-β peptides in Alzheimer's disease. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to understand its safety profile.

将来の方向性

There are several future directions for research on 4-(4-bromobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one. One future direction is to investigate its potential as a therapeutic agent for cancer and Alzheimer's disease. Another future direction is to study its safety profile and potential toxicity in vivo. Additionally, further research is needed to understand the mechanism of action of this compound and its potential applications in other diseases and cellular processes.

合成法

The synthesis method of 4-(4-bromobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 4-bromo-3-hydroxybenzaldehyde with 5-methyl-3-isoxazolecarboxylic acid in the presence of a base. This reaction yields the intermediate product, which is then reacted with 4-propoxybenzyl bromide and trifluoroacetic anhydride to obtain the final product. The synthesis method has been optimized to obtain a high yield of the final product.

科学的研究の応用

4-(4-bromobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been used in several scientific research applications. It has been found to be a potent inhibitor of protein kinase C (PKC), which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. The compound has also been used in the study of Alzheimer's disease, as it has been found to inhibit the aggregation of amyloid-β peptides, which are implicated in the pathogenesis of the disease. Additionally, this compound has been used in the study of cancer, as it has been found to induce cell cycle arrest and apoptosis in cancer cells.

特性

分子式

C24H21BrN2O5

分子量

497.3 g/mol

IUPAC名

(4E)-4-[(4-bromophenyl)-hydroxymethylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(4-propoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C24H21BrN2O5/c1-3-12-31-18-10-6-15(7-11-18)21-20(22(28)16-4-8-17(25)9-5-16)23(29)24(30)27(21)19-13-14(2)32-26-19/h4-11,13,21,28H,3,12H2,1-2H3/b22-20+

InChIキー

QEUBWQWBBAINCA-LSDHQDQOSA-N

異性体SMILES

CCCOC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)Br)\O)/C(=O)C(=O)N2C4=NOC(=C4)C

SMILES

CCCOC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2C4=NOC(=C4)C

正規SMILES

CCCOC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2C4=NOC(=C4)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。